2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(4-piperidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-10-13(16)11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGRTNRSRXPCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578962 | |
| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210832-84-1 | |
| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via α-Bromination of 1-(4-(piperidin-1-yl)phenyl)ethanone
A common and direct approach involves bromination of the corresponding ketone precursor:
- Starting Material: 1-(4-(piperidin-1-yl)phenyl)ethanone
- Reagent: Bromine or N-bromosuccinimide (NBS)
- Solvent: Typically dichloromethane (DCM), acetonitrile, or ethyl acetate
- Conditions: Cooling to 0°C to room temperature, with stirring for several hours
- Workup: Quenching with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by extraction and purification by column chromatography or recrystallization
This method yields the α-bromo ketone with high selectivity and purity. The bromination occurs at the methylene adjacent to the carbonyl group, facilitated by the electron-withdrawing effect of the ketone.
Nucleophilic Substitution on 2-Bromo-1-(4-halophenyl)ethanone
An alternative route involves:
- Step 1: Preparation of 2-bromo-1-(4-halophenyl)ethanone (e.g., 4-bromo or 4-fluoro derivatives) by bromination of 1-(4-halophenyl)ethanone.
- Step 2: Nucleophilic substitution of the halogen on the aromatic ring with piperidine under basic or neutral conditions, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Heating at 50–80°C for several hours to promote substitution.
- Purification: Extraction and chromatographic separation
This method allows for the introduction of the piperidinyl group after bromination, which can be advantageous if the piperidine substituent is sensitive to bromination conditions.
One-Pot or Multi-Step Synthesis from 2-Bromoacetophenone Derivatives
Some literature reports a multi-step synthesis starting from 2-bromoacetophenone derivatives:
- Hydrolysis and Esterification: Conversion of 2-bromo-1-(4-ethoxyphenyl)ethanone to hydroxy and ester intermediates.
- Cyclization and Bromination: Formation of oxazole derivatives followed by bromination to yield the target compound or analogs
While this method is more complex and tailored for oxazole derivatives, it demonstrates the versatility of brominated ethanone intermediates in synthetic chemistry.
Reaction Conditions and Parameters
Research Findings and Characterization
- The α-bromination step is typically monitored by thin-layer chromatography (TLC) and confirmed by ^1H NMR, showing the disappearance of the methylene proton signal and appearance of a singlet corresponding to the bromomethylene group at ~4.4–4.5 ppm.
- ^13C NMR confirms the carbonyl carbon shift and the brominated methylene carbon at ~30 ppm.
- Mass spectrometry confirms the molecular ion peak consistent with the brominated product.
- Purity is generally confirmed by HPLC or GC, with typical purities ≥98% for research-grade compounds.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct α-bromination | 1-(4-(piperidin-1-yl)phenyl)ethanone | Bromine or NBS | Straightforward, high yield | Requires careful handling of bromine |
| Nucleophilic substitution | 2-bromo-1-(4-halophenyl)ethanone | Piperidine, base | Allows late-stage piperidine introduction | Requires halogenated precursor |
| Multi-step hydrolysis/esterification | 2-bromo-1-(4-ethoxyphenyl)ethanone | NaOH, DMA, acetic acid, PBr3 | Versatile for related heterocycles | More complex, multiple steps |
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into potential anti-inflammatory and anticancer agents. The piperidine ring enhances its interaction with biological targets, making it a valuable scaffold for drug development.
Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. A study reported that modifications to the piperidine ring resulted in compounds with enhanced anti-inflammatory activity compared to their precursors .
Material Science
Development of Novel Materials
The compound is utilized in the development of materials with specific electronic and optical properties. Its brominated structure contributes to the material's stability and performance in various applications.
Data Table: Material Properties Comparison
| Property | This compound | Similar Compounds |
|---|---|---|
| Boiling Point | Approximately 418.7 °C | Varies |
| Molar Mass | 344.00 g/mol | Varies |
| Stability | Stable under standard conditions | Varies |
| Optical Properties | Tunable via modifications | Varies |
Biological Studies
Biochemical Assays and Protein Interactions
In biological research, this compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it a useful tool for understanding biochemical pathways.
Case Study: Enzyme Inhibition
A study highlighted the compound's role in inhibiting liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism. This inhibition leads to decreased ATP production and can affect cellular metabolism significantly .
Pharmacological Properties
The pharmacological activities associated with this compound include:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the piperidin-1-yl group can interact with receptors or enzymes. The compound may modulate the activity of specific molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Compounds Compared:
Analysis:
- Electron-Donating Groups (e.g., piperidinyl, -OH): Enhance resonance stabilization of the ketone, reducing electrophilicity compared to electron-withdrawing substituents like -CF₃. Piperidine’s basicity allows pH-dependent solubility, advantageous in drug formulations .
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase ketone reactivity toward nucleophiles, as seen in the synthesis of polyfluorinated tracers .
- Polar Substituents (e.g., -OH): Improve aqueous solubility but may limit blood-brain barrier penetration, unlike lipophilic groups like piperidinyl .
Pharmacological and Toxicological Profiles
- Piperidine is a common scaffold in antipsychotics and analgesics .
- Hydroxyphenyl Analogs: Well-characterized in drug synthesis but may pose oxidative stress risks due to phenolic groups .
Case Studies in Drug Development
- Antiparasitic Agents: Bromoethanones with dual aryl groups (e.g., 2-bromo-1,2-bis(4-fluorophenyl)ethanone) inhibit pteridine reductase, a target in antiparasitic drug design .
- Anticancer Tracers: Trifluoromethyl-substituted derivatives () are used in radiofluorination for PET imaging, highlighting the role of electronic tuning .
Biological Activity
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a piperidine ring, which are known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound contains:
- A bromine atom (Br) that can participate in halogen bonding.
- A piperidin-1-yl group that may interact with various receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The bromine atom's presence enhances the compound's reactivity, allowing it to engage with various biological targets. The piperidine moiety is particularly significant in mediating interactions with neurotransmitter receptors, which may lead to effects on neurological functions and psychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell growth. Studies have shown that it can affect key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in oncology .
- Neurological Effects : Due to its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological and psychiatric conditions .
- Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound could possess antibacterial and antifungal activities, although specific data on this compound itself remains limited .
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of piperidine derivatives on glioma cell lines, showing that certain modifications led to enhanced growth inhibition compared to standard treatments. The mechanism involved the inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular homeostasis in cancer cells .
Case Study 2: Neurological Impact
Another investigation focused on compounds with similar structures affecting neurotransmitter receptors. These studies demonstrated that modifications in the piperidine ring could significantly alter receptor affinity and efficacy, suggesting that this compound might also exhibit similar properties .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine atom, Piperidine ring | Potential anticancer and neuroactive |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanone | Thiazole instead of phenyl | Inhibits Na+/K(+)-ATPase; anticancer |
| 1-(4-Bromo-phenyl)-2-piperidin-1-ylethanone | Bromine on phenyl ring | Neuroactive; less studied |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone, and how do yields compare across methods?
- The compound is typically synthesized via bromination of precursor ketones. For example, bromination of 1-(4-(piperidin-1-yl)phenyl)ethanone using bromine in acetic acid or dichloromethane (DCM) under controlled temperatures (room to 40°C) is a common approach . Comparative studies on similar brominated ketones (e.g., 4,4’-di(2-bromoacetyl)biphenyl) show yield variations from 13% to 97%, depending on the starting material and reaction conditions, such as solvent polarity and catalyst use .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous brominated ketones (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone, R factor = 0.054) . Complementary methods include:
- NMR : H and C NMR to verify substituent positions and bromine integration.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., CHBrNO expected for the target compound).
- FT-IR : To identify carbonyl (C=O) and C-Br stretching vibrations .
Q. What are the recommended storage and handling protocols for this compound?
- Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent degradation. Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted in safety data for structurally related brominated ketones .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during bromination of piperidinyl-substituted acetophenones?
- Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) reduce side reactions compared to protic solvents .
- Temperature control : Lower temperatures (0–25°C) suppress over-bromination, as seen in the synthesis of 2-bromo-1-(1H-pyrrol-1-yl)ethanone .
- Catalyst use : Lewis acids (e.g., FeCl) may enhance regioselectivity, though catalyst-free methods are viable for intramolecular C–H insertion reactions .
Q. What mechanistic insights explain discrepancies in bromination yields for structurally similar compounds?
- Steric hindrance from bulky substituents (e.g., piperidinyl groups) can slow bromine electrophilic attack, reducing yields. For example, 4,4’-di(2-bromoacetyl)biphenyl achieved 97% yield due to symmetric electronic activation, whereas steric challenges in asymmetric analogs led to lower yields (13%) . Computational modeling (DFT) of transition states is recommended to predict reactivity trends .
Q. How does the piperidinyl group influence the compound’s reactivity in cross-coupling reactions?
- The piperidinyl moiety acts as an electron-donating group, activating the aromatic ring for electrophilic substitution. However, its steric bulk may hinder coupling reactions (e.g., Suzuki-Miyaura). Studies on 4-(4-Bromobenzoyl)piperidine hydrochloride suggest that protecting the amine (e.g., as a hydrochloride salt) improves compatibility with palladium catalysts .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for brominated ketones?
- Dynamic effects like restricted rotation of the piperidinyl group can cause unexpected splitting. For example, in 2-Bromo-1-(4-methoxyphenyl)ethanone, X-ray data confirmed planarity of the carbonyl group, which simplifies NMR interpretation . Variable-temperature NMR or 2D experiments (COSY, NOESY) can further elucidate conformational dynamics .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
